An In-depth Technical Guide to 3-Chloro-2-nitropyridine (CAS: 54231-32-2)
An In-depth Technical Guide to 3-Chloro-2-nitropyridine (CAS: 54231-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitropyridine, identified by the CAS number 54231-32-2, is a highly versatile and valuable heterocyclic compound.[1][2][3][4] It serves as a critical intermediate in the synthesis of a wide range of products across various industries, including pharmaceuticals, agrochemicals, and material science.[1] Its unique molecular structure, featuring a pyridine ring substituted with both a chloro and a nitro group, imparts specific reactivity that is highly sought after in organic synthesis. The presence of the electron-withdrawing nitro group at the 2-position activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecules.[5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Chloro-2-nitropyridine, with a focus on its role in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-nitropyridine is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 54231-32-2[1][2][5] |
| Molecular Formula | C5H3ClN2O2[1][2][6] |
| Molecular Weight | 158.54 g/mol [1][2][5] |
| Appearance | White to light yellow crystalline powder[1][6] |
| Melting Point | 90-91°C[6] |
| Boiling Point | 279.1 ± 20.0 °C (Predicted)[6] |
| Density | 1.489 ± 0.06 g/cm³ (Predicted)[6] |
| Solubility | Soluble in Methanol[6] |
| Storage Conditions | Store at 0-8 °C[1] |
Synthesis of 3-Chloro-2-nitropyridine
Several synthetic routes to 3-Chloro-2-nitropyridine have been established. A common and modern approach involves the diazotization of 3-amino-2-nitropyridine, which has been adapted for continuous flow systems, offering advantages in safety and scalability.[5] Another traditional method starts from 2-pyridone, involving a three-step process of nitration, N-alkylation, and subsequent chlorination with dealkylation.[5]
Experimental Protocol: Synthesis from 3-Amino-2-nitropyridine via Continuous Flow Reaction
This protocol is based on the principle of diazotization followed by a Sandmeyer-type reaction.
Materials:
-
3-Amino-2-nitropyridine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Equipment:
-
Continuous flow reactor system with multiple pumps and mixing junctions
-
Temperature-controlled reaction coils
-
Back-pressure regulator
-
Collection vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Stream 1 (Diazonium Salt Formation): A solution of 3-amino-2-nitropyridine in aqueous hydrochloric acid is prepared. A separate aqueous solution of sodium nitrite is also prepared. These two solutions are pumped at controlled flow rates into a T-mixer and then through a cooled reaction coil to form the diazonium salt in situ. The temperature is typically maintained below 5°C to ensure the stability of the diazonium salt.
-
Stream 2 (Sandmeyer Reaction): A solution of copper(I) chloride in hydrochloric acid is prepared.
-
Reaction: The output stream from the first reaction coil (containing the diazonium salt) is mixed with the copper(I) chloride solution in a second T-mixer. This mixture is then passed through a second reaction coil, which may be heated to facilitate the substitution of the diazonium group with a chlorine atom.
-
Quenching and Extraction: The output from the second reaction coil is collected in a vessel containing water. The aqueous mixture is then extracted with an organic solvent like dichloromethane.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-Chloro-2-nitropyridine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Synthesis Workflow Diagram
Caption: Continuous flow synthesis of 3-Chloro-2-nitropyridine.
Chemical Reactivity and Key Reactions
The chemical behavior of 3-Chloro-2-nitropyridine is dominated by the interplay between the pyridine ring and its substituents. The electron-withdrawing nitro group at the 2-position significantly activates the chlorine atom at the 3-position towards nucleophilic aromatic substitution (SNAr).[5] This enhanced reactivity allows for the facile introduction of various nucleophiles, making it a versatile building block for a diverse range of substituted pyridines.[5]
Nucleophilic Aromatic Substitution
A common and important reaction of 3-Chloro-2-nitropyridine is its reaction with amines to form 3-amino-2-nitropyridine derivatives. This reaction is fundamental to the synthesis of many biologically active molecules.
Materials:
-
3-Chloro-2-nitropyridine
-
Substituted aniline (e.g., p-anisidine)
-
Ethylene glycol
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
A mixture of 3-Chloro-2-nitropyridine (1 equivalent) and a substituted aniline (1.1 equivalents) is heated in ethylene glycol.
-
The reaction mixture is stirred and refluxed for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The solid product is dried under vacuum to yield the N-aryl-2-nitropyridin-3-amine derivative.
Reduction of the Nitro Group
The nitro group of 3-Chloro-2-nitropyridine can be selectively reduced to an amino group to yield 3-chloro-2-aminopyridine. This transformation is typically achieved using reducing agents like stannous chloride (SnCl2) or through catalytic hydrogenation.[5] This product is a valuable intermediate for pharmaceuticals like pirenzepine.[7]
Materials:
-
3-Chloro-2-nitropyridine
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
3-Chloro-2-nitropyridine is dissolved in methanol or ethanol in a round-bottom flask.
-
Stannous chloride dihydrate dissolved in concentrated hydrochloric acid is added portion-wise to the solution, controlling any exotherm.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled and the solvent is partially removed under reduced pressure.
-
The residue is diluted with water and neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
The aqueous mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 3-chloro-2-aminopyridine.
Key Reaction Pathways Diagram
Caption: Major reaction pathways for 3-Chloro-2-nitropyridine.
Applications in Research and Development
3-Chloro-2-nitropyridine is a cornerstone intermediate for the synthesis of various high-value compounds.
| Application Area | Description |
| Pharmaceuticals | A key building block for synthesizing a range of pharmaceutical agents.[1] It is used in the development of treatments for osteoarthritis, bacterial infections, and cancer.[1][6] It is also a precursor for potent urease inhibitors and drugs like the anti-ulcer agent pirenzepine.[5][7] |
| Agrochemicals | Utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1] |
| Material Science | Employed in the creation of specialty polymers, coatings, dyes, and pigments.[1] It is also used to prepare diazacarbazole derivatives for organic electroluminescence applications.[6] |
| Organic Synthesis | Serves as a versatile starting material for a wide array of substituted pyridine derivatives and other heterocyclic compounds due to its favorable reactivity.[1][5] |
Safety and Handling
3-Chloro-2-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Information | Precautionary Statements |
| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] P264: Wash hands thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8] P501: Dispose of contents/container to an approved waste disposal plant.[9] |
Handling: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are nearby.[8][10] Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[10]
Conclusion
3-Chloro-2-nitropyridine is a pivotal chemical intermediate with a well-established role in the synthesis of complex organic molecules. Its predictable reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in advancing research and developing new technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-CHLORO-2-NITROPYRIDINE | CAS 54231-32-2 [matrix-fine-chemicals.com]
- 3. novasynorganics.com [novasynorganics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Chloro-2-nitropyridine | 54231-32-2 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 3-Chloro-2-nitropyridine | 54231-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
